molecular formula C15H12O6 B1276906 Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- CAS No. 65982-77-6

Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-

Cat. No. B1276906
CAS RN: 65982-77-6
M. Wt: 288.25 g/mol
InChI Key: RJDUTONJXJJEBT-UHFFFAOYSA-N
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Description

Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- (also known as 2-benzoyloxybenzoic acid) is a compound of interest in scientific research due to its unique properties and potential applications. It is a white crystalline solid with a melting point of 140-142°C and is soluble in ethanol and ether. Its structure consists of a benzene ring with a hydroxyl group attached to one of the carbon atoms and a carboxylic acid group attached to the other carbon atom. It is an important intermediate for the synthesis of other compounds and has been used in a variety of research applications.

Scientific Research Applications

Intramolecular Charge Transfer (ICT) Tuning

This compound plays a significant role in donor engineering for controlling ICT interactions in donor–acceptor (D–A) molecules . The optimization of donor numbers and substitution positions can significantly influence the ICT effects, which are crucial for applications like photothermal therapy .

Photocatalytic CO2 Reduction

Modifying metal–organic frameworks with ligands related to the compound can enhance photocatalytic performance for CO2 conversion . The electron-donating nature of such compounds facilitates CO2 binding and promotes the conversion of CO2 to CO, which is vital for addressing climate change through carbon capture technologies .

Synthesis of Biologically Active Molecules

The compound is involved in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines, which are key moieties in various natural, synthetic, and semi-synthetic chemical building blocks . These moieties have multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions .

Green Chemistry Applications

It is used in a green approach for synthesizing tetrahydropyrimidines through oxidative functionalization of methyl arenes/benzyl derivatives . This process highlights the use of eco-friendly catalysts and solvent-free conditions, aligning with the principles of green chemistry .

Heterocyclic Compound Synthesis

The compound is crucial in the synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development . These heterocycles are used to create related four-membered to seven-membered heterocycles, many of which exhibit unique biological activities .

Methodology Optimization in Chemical Synthesis

The compound’s derivatives are used to explore optimal parameters in chemical synthesis, leading to a range of products with good to excellent yields . This application is essential for the development of efficient and scalable synthetic routes in pharmaceutical manufacturing .

properties

IUPAC Name

[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-10-6-11(17)14(12(18)7-10)13(19)8-21-15(20)9-4-2-1-3-5-9/h1-7,16-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDUTONJXJJEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)C2=C(C=C(C=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408759
Record name Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65982-77-6
Record name Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRIHYDROXYBENZOYLMETHYL BENZOATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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